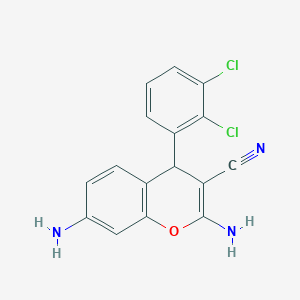![molecular formula C20H28N4O B4945188 (E)-3-(furan-2-yl)-2-methyl-N-[[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]prop-2-en-1-amine](/img/structure/B4945188.png)
(E)-3-(furan-2-yl)-2-methyl-N-[[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-2-yl)-2-methyl-N-[[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]prop-2-en-1-amine is a complex organic compound that features a furan ring, a diazepane ring, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-2-methyl-N-[[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]prop-2-en-1-amine typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the methyl group and the diazepane ring. The final step involves the coupling of the pyridine ring with the furan derivative under specific reaction conditions such as temperature, solvent, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. The use of packed-bed reactors and response surface methodology can help in identifying the optimal reaction parameters, such as catalyst type, solvent, temperature, and flow rate .
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(furan-2-yl)-2-methyl-N-[[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methyl and diazepane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of diformylfuran, while reduction can yield different amine derivatives .
Aplicaciones Científicas De Investigación
(E)-3-(furan-2-yl)-2-methyl-N-[[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes .
Mecanismo De Acción
The mechanism of action of (E)-3-(furan-2-yl)-2-methyl-N-[[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in the production of dyes and herbicides.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: A compound with applications in regulating inflammation and brain processes.
Uniqueness
(E)-3-(furan-2-yl)-2-methyl-N-[[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]prop-2-en-1-amine is unique due to its complex structure, which combines multiple functional groups and rings.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-2-methyl-N-[[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-17(14-19-7-4-13-25-19)15-21-16-18-6-3-8-22-20(18)24-10-5-9-23(2)11-12-24/h3-4,6-8,13-14,21H,5,9-12,15-16H2,1-2H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPELORAZNGPLKR-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CO1)CNCC2=C(N=CC=C2)N3CCCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/CNCC2=C(N=CC=C2)N3CCCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-oxo-1-phenyl-3-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]propyl]benzamide](/img/structure/B4945105.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxyacetamide](/img/structure/B4945108.png)
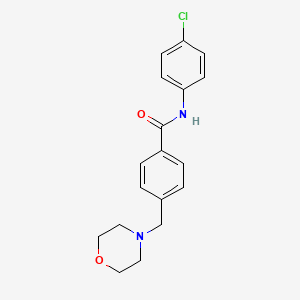
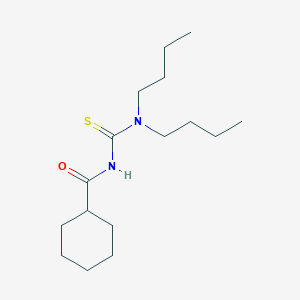
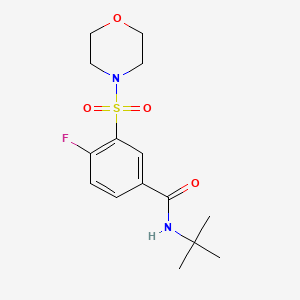
![2-bromo-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4945145.png)
![N-(3-methoxyphenyl)-3-{1-[(4-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B4945148.png)
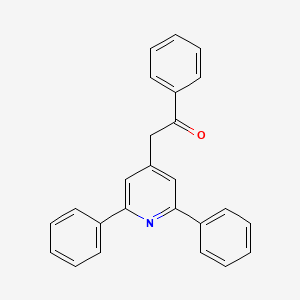
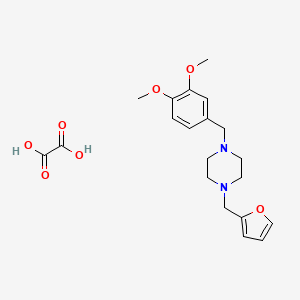
![2-cyclopropyl-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4945165.png)


![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-(2-isoxazolidinyl)pyridine](/img/structure/B4945206.png)
